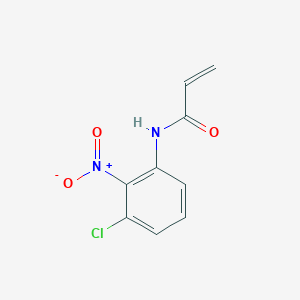

N-(3-chloro-2-nitrophenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, connected to a prop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-nitrophenyl)prop-2-enamide typically involves the reaction of 3-chloro-2-nitroaniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-chloro-2-nitroaniline and the carbonyl group of acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed

Reduction: Formation of N-(3-chloro-2-aminophenyl)prop-2-enamide.

Substitution: Formation of N-(3-substituted-2-nitrophenyl)prop-2-enamide derivatives.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Catalysis

N-(3-chloro-2-nitrophenyl)prop-2-enamide can act as a ligand in transition metal catalysis, facilitating various chemical reactions. Its unique structure allows it to stabilize metal complexes, enhancing catalytic efficiency in organic synthesis.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups enable it to participate in various reactions, making it a valuable building block in synthetic organic chemistry.

Biological and Medicinal Applications

Biological Probes

In biological research, this compound is utilized as a probe for studying enzyme activities. Its ability to interact with specific biological targets makes it useful for investigating metabolic pathways and enzyme mechanisms.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Studies have shown that modifications to its structure can enhance its inhibitory effects on NF-κB activity .

Case Study: NF-κB Inhibition

In a study involving various N-arylcinnamamide derivatives, this compound demonstrated significant inhibition of NF-κB activation in vitro. The compound was tested at non-toxic concentrations, showing a reduction in inflammatory markers such as TNF-α by up to 12.4% compared to controls .

Agricultural Applications

Pesticide and Herbicide Potential

The bioactive properties of this compound suggest potential applications as a pesticide or herbicide. Its mechanism of action may involve disrupting specific biochemical pathways in target organisms, leading to reduced viability or growth inhibition.

Material Science

Organic Electronics

This compound has potential applications in the development of organic electronic materials due to its unique electronic properties. Its structure may allow for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Summary of Applications

| Application Category | Specific Applications | Key Findings |

|---|---|---|

| Chemical | Catalysis | Acts as a ligand enhancing catalytic reactions |

| Organic Synthesis | Intermediate | Valuable building block for complex molecules |

| Biological | Enzyme Probes | Useful for studying metabolic pathways |

| Medicinal | Anti-inflammatory | Inhibits NF-κB activity; reduces TNF-α levels |

| Agricultural | Pesticide/Herbicide | Bioactive properties suggest efficacy against pests |

| Material Science | Organic Electronics | Potential for use in OLEDs and photovoltaics |

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-chloro-2-nitrophenyl)prop-2-enoate: Similar structure but with an ester group instead of an amide.

N-(3-chloro-2-nitrophenyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

N-(3-chloro-2-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups on the phenyl ring allows for diverse chemical modifications and applications .

Biologische Aktivität

N-(3-chloro-2-nitrophenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes the current understanding of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of N-arylcinnamamides, characterized by a phenyl group substituted with a nitro group and a chloro atom. The presence of these functional groups is significant as they can enhance the compound's interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways. Notably:

- Inhibition of NF-κB Activation : Studies have shown that compounds similar to this compound can significantly inhibit lipopolysaccharide (LPS)-induced NF-κB activation. This inhibition ranges from 10% to 27% at non-toxic concentrations, indicating a potential role in anti-inflammatory responses .

- Antimicrobial Activity : Preliminary screenings have demonstrated that derivatives of this compound exhibit substantial antimicrobial effects against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for some derivatives reached as low as 22.27 µM .

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that certain analogs induce cell cycle arrest in cancer cell lines, promoting apoptosis through various mechanisms:

- Cell Cycle Arrest : Compounds have been observed to cause significant cell cycle arrest at the G0/G1 phase in colorectal cancer cell lines, with associated downregulation of cyclins and CDKs .

- Induction of Apoptosis : The compound's derivatives have been linked to the activation of caspase pathways, leading to programmed cell death in cancer cells .

Case Studies

A notable case study highlighted the efficacy of a derivative similar to this compound against colon cancer cells (HCT116). The study reported that treatment with this derivative resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

N-(3-chloro-2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-2-8(13)11-7-5-3-4-6(10)9(7)12(14)15/h2-5H,1H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJGPWYQUUOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.